molecular formula C16H24N4O3S B2994458 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide CAS No. 2097923-99-2

2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2994458
CAS No.: 2097923-99-2
M. Wt: 352.45
InChI Key: WNZPHUUZYFTPIB-UHFFFAOYSA-N
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Description

2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H24N4O3S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications

Combinatorial Synthesis in Organic Chemistry

  • Context : A study by Malavašič et al. (2007) focused on the combinatorial solution-phase synthesis of related compounds, showcasing their potential in creating diverse chemical libraries. This indicates the relevance of such compounds in organic synthesis and drug discovery.

Catalysis in Organic Reactions

  • Context : Basalov et al. (2014) described the synthesis of new heteroleptic Yb(II)-amide species, demonstrating their efficiency as catalysts in styrene hydrophosphination and hydroamination reactions [Basalov et al., 2014]. This suggests the role of similar amide compounds in catalytic processes.

Advancements in Organic Synthesis Methods

  • Context : A method for oxidative amidation of terminal alkenes using iodine, as described by Deshidi et al. (2015), highlights the utility of tert-butyl groups in the synthesis of complex organic molecules [Deshidi et al., 2015]. This is relevant to the chemical class .

Reactivity Studies in Organic Chemistry

  • Context : Research by Mironovich and Shcherbinin (2014) on the reactivity of similar compounds contributes to understanding their chemical behavior and potential applications in synthesis [Mironovich & Shcherbinin, 2014].

Stereochemistry and Radical Additions

  • Context : The study of radical additions to amide-substituted alkenes, as explored by Porter et al. (1991), is relevant for understanding the stereochemical aspects of similar compounds [Porter et al., 1991].

Synthesis of Novel Organic Compounds

  • Context : The work by Just‐Baringo et al. (2011) on synthesizing enantiopure pyrrolidine derivatives is indicative of the broader applicability of similar amide compounds in synthesizing novel organic molecules [Just‐Baringo et al., 2011].

Polymer Chemistry Applications

  • Context : The synthesis of polyamides derived from similar compounds, as demonstrated by Liaw & Liaw (1998), indicates the potential of these compounds in developing new polymeric materials [Liaw & Liaw, 1998].

Biotransformation in Organic Synthesis

  • Context : Chen et al. (2012) reported the biotransformation of pyrrolidine-2,5-dicarboxamides, highlighting the potential of similar compounds in organic synthesis and the production of druglike compounds [Chen et al., 2012].

Properties

IUPAC Name

2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-8-11(14(23)20(5)6)24-15(18-8)19-13(22)10-9(16(2,3)4)7-17-12(10)21/h9-10H,7H2,1-6H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZPHUUZYFTPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2C(CNC2=O)C(C)(C)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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